Phenacyl 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is an organic compound that features a phenyl group, a nicotinate moiety, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate typically involves multistep organic reactions. One common method is the Knoevenagel condensation followed by Michael addition. The starting materials often include phenylglyoxal hydrate and 2-(methylthio)nicotinic acid. The reaction is carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4H-chromen-4-one: Similar in structure but with a chromenone moiety instead of a nicotinate group.
2-(2-Oxo-2-phenylethyl)-1H-pyrrol-2-ylmethylene)malononitrile: Contains a pyrrole ring and is used in different synthetic applications.
Uniqueness
2-Oxo-2-phenylethyl 2-(methylthio)nicotinate is unique due to its combination of a phenyl group, a nicotinate moiety, and a methylthio substituent. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
Phenacyl 2-methylsulfanylpyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of pyridine derivatives with methylthio and carboxylate groups. The general synthetic route involves the condensation of 2-methylsulfanylpyridine-3-carboxylic acid with appropriate phenacyl halides under basic conditions. This process yields the desired compound with moderate to high purity.
Antimicrobial Activity
Research indicates that phenacyl derivatives exhibit notable antimicrobial properties. For instance, a study showed that phenacyl derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Properties
This compound has demonstrated anticancer activity in vitro. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound exhibited IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects compared to control treatments .
Anti-inflammatory Effects
The anti-inflammatory properties of phenacyl derivatives have been explored through various assays measuring COX-1 and COX-2 inhibition. Results indicated that these compounds significantly reduce inflammatory markers in cell cultures, suggesting their utility in treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various phenacyl derivatives against resistant bacterial strains. The results showed that certain derivatives had MIC values significantly lower than those of conventional antibiotics, highlighting their potential for treating antibiotic-resistant infections .
- Cytotoxicity in Cancer Cells : In a comparative analysis of phenacyl derivatives against standard chemotherapeutics, it was found that this compound exhibited comparable or superior cytotoxicity against several cancer cell lines, supporting its development as a candidate for further pharmacological studies .
Data Tables
Properties
CAS No. |
482352-28-3 |
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Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
phenacyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO3S/c1-20-14-12(8-5-9-16-14)15(18)19-10-13(17)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
AUEFTSNUOJQZKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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